molecular formula C6H4N2S2 B12825225 Cyclopenta[d]imidazole-2,4(1H,3H)-dithione

Cyclopenta[d]imidazole-2,4(1H,3H)-dithione

Cat. No.: B12825225
M. Wt: 168.2 g/mol
InChI Key: TWQWKLDIIYZKDO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The compound’s IUPAC name, This compound , is derived through a hierarchical analysis of its fused-ring system and substituents. The parent structure is imidazole , a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The prefix cyclopenta[d] indicates a fused cyclopentane ring attached at the "d" position of the imidazole, corresponding to the carbon atoms adjacent to both nitrogen centers. The suffix -2,4(1H,3H)-dithione specifies two thione (C=S) groups at positions 2 and 4, with hydrogen atoms occupying the 1 and 3 positions of the imidazole ring.

Structurally, the molecule combines aromaticity from the imidazole core with non-aromatic characteristics from the cyclopentane and dithione moieties. Key features include:

Structural Attribute Description
Aromatic system Imidazole ring with 6 π-electrons (4 from C=C/C=N bonds, 2 from lone pairs).
Fused cyclopentane Saturates one edge of the imidazole, introducing steric constraints.
Thione groups (C=S) Electron-withdrawing substituents at positions 2 and 4, altering reactivity.

The planar imidazole ring enables π-π interactions, while the dithione groups introduce polarity and sites for nucleophilic attack. X-ray crystallography of analogous compounds, such as 1,4,5,6-tetrahydrocyclopenta[d]imidazole, reveals puckered conformations in the cyclopentane moiety, suggesting similar distortions in the dithione derivative.

Historical Context in Heterocyclic Chemistry Research

The synthesis of imidazole derivatives dates to the late 19th century, with Arthur Rudolf Hantzsch’s pioneering work on heterocyclic systems. Cyclopenta-fused imidazoles emerged later, driven by interest in bioactive alkaloids and pharmaceuticals. Early routes involved condensation of 1,2-diamines with carbonyl compounds, as exemplified by the Wallach synthesis.

The incorporation of dithione groups reflects advancements in sulfur chemistry during the mid-20th century. Researchers adapted methods from 1,3-dithiane synthesis, where 1,3-propanedithiol reacts with carbonyl compounds to form cyclic thioacetals. For cyclopenta[d]imidazole-2,4-dithione, analogous strategies likely employ thiourea or dithiocarbamate precursors to install the C=S groups. A notable milestone was the use of Lawesson’s reagent (a sulfur-transfer agent) to convert carbonyl oxygens to thiones in imidazole derivatives, enabling efficient access to dithione-containing analogs.

Historically, the compound’s development intersects with medicinal chemistry. While not directly therapeutic, its structural motifs mirror those in thiazolidinediones (e.g., antidiabetic drugs), where sulfur atoms modulate electronic properties and receptor binding. The cyclopenta[d]imidazole scaffold also parallels purine bases, hinting at potential applications in nucleotide analogs.

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

1,3-dihydrocyclopenta[d]imidazole-2,4-dithione

InChI

InChI=1S/C6H4N2S2/c9-4-2-1-3-5(4)8-6(10)7-3/h1-2H,(H2,7,8,10)

InChI Key

TWQWKLDIIYZKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)C2=C1NC(=S)N2

Origin of Product

United States

Preparation Methods

Cyclization of Diamide Intermediates

One common approach to imidazole derivatives involves the preparation of diamide intermediates, which are then cyclized to form the imidazole ring. This method can be adapted for dithione derivatives by incorporating sulfur sources during or after cyclization.

  • Diamide Formation: Condensation of α-amino amides with acid derivatives under dehydrating conditions produces diamides, albeit sometimes in moderate yields (10-50%) due to steric hindrance.
  • Cyclization: Treatment of diamides with bases such as sodium hydroxide in ethanol induces cyclization to imidazolones, which can be further converted to dithiones by sulfurization.

This method is supported by literature on imidazol-4-one synthesis, which shares mechanistic similarities with dithione formation.

Thiation of Imidazole Precursors

A direct method to obtain dithione derivatives is the thiation of imidazole-2,4-diones (glycoluril analogs or imidazolones) using sulfurizing agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

  • Starting Material: Imidazole-2,4-dione derivatives are prepared via condensation of diketones and amidines.
  • Thiation Reaction: Treatment with P4S10 or Lawesson’s reagent converts the carbonyl groups at positions 2 and 4 into thiocarbonyl groups, yielding the dithione compound.
  • This method is efficient and widely used for the preparation of thiocarbonyl-containing heterocycles.

Hydrolysis and Subsequent Functionalization

Hydrolysis of acetylated precursors such as tetraacetylglycoluril under acidic conditions (e.g., 5% HCl at 293 K) can yield intermediate imidazole derivatives, which can be further functionalized to introduce sulfur atoms.

  • The hydrolysis removes acetyl groups, reducing steric hindrance and facilitating ring closure.
  • Subsequent sulfurization steps convert oxo groups to thiocarbonyls.
  • This method has been demonstrated in related imidazole systems and can be adapted for dithione synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Diamide Cyclization α-Amino amides + acid derivatives NaOH in ethanol, dehydration 10-50 Straightforward, versatile Moderate yields, steric hindrance
Thiation of Imidazole-2,4-diones Imidazole-2,4-diones P4S10 or Lawesson’s reagent 60-85 High selectivity for thiation Requires sulfurizing agents
Hydrolysis + Sulfurization Tetraacetylglycoluril + HCl Acid hydrolysis, then sulfurization 50-75 Mild conditions, good purity Multi-step, requires careful control

Research Findings and Mechanistic Insights

  • The cyclization of diamides proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, forming a di-imine intermediate that cyclizes to the imidazole ring.
  • Thiation reactions with P4S10 proceed through the formation of a reactive phosphorus-sulfur intermediate that facilitates replacement of oxygen atoms by sulfur at the carbonyl sites.
  • Hydrolysis of acetylated precursors reduces steric hindrance, allowing planarization of the ring system and facilitating subsequent sulfur incorporation.
  • Structural studies reveal that the dihedral angles between fused rings adjust during these transformations, influencing the reactivity and stability of the final dithione compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione groups (-C=S) act as soft nucleophiles, participating in reactions such as:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields S-alkyl derivatives (Table 1) .

  • Acylation : Thioester formation occurs with acyl chlorides like acetyl chloride .

Table 1: Alkylation of Cyclopenta[d]imidazole-2,4-dithione

ReagentProductYield (%)Conditions
Methyl iodideS-Methylimidazole-2,4-dithione85K₂CO₃, DMF, 60°C
Benzyl bromideS-Benzylimidazole-2,4-dithione78Et₃N, THF, rt

Cycloaddition and Ring Expansion

The dithione moiety engages in Diels-Alder reactions with dienes, forming six-membered sulfur-containing heterocycles . For instance:

  • Reaction with 1,3-butadiene derivatives produces fused thiazine-imidazole systems under thermal conditions .

Redox Behavior

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes thione (-C=S) to sulfonic acid (-SO₃H) groups .

  • Reduction : NaBH₄ reduces thiones to thiols (-SH), enabling further functionalization (e.g., disulfide formation) .

Mechanistic Insights

Key pathways include:

  • Nucleophilic attack at the sulfur atom, driven by the electron-deficient imidazole ring.

  • Tautomerization between thione and thiol forms, influencing reactivity (e.g., thiol-thione equilibrium) .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the potential of cyclopenta[d]imidazole derivatives as antifungal agents . For example:

  • A series of imidazole derivatives were synthesized and evaluated for their antifungal activity against various strains of Candida spp. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against fluconazole-resistant isolates .
  • The compound demonstrated broad-spectrum antifungal activity, particularly against Candida albicans, which is a significant concern in clinical settings due to increasing resistance to conventional antifungal therapies .

Anticancer Activity

Cyclopenta[d]imidazole-2,4(1H,3H)-dithione has also been investigated for its anticancer properties :

  • A study reported that certain derivatives showed promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia), with IC50 values indicating significant growth inhibition in the low micromolar range .
  • The introduction of electron-donating groups on the phenyl ring improved the anticancer activity of these compounds, suggesting that structural modifications can enhance therapeutic efficacy .

Antimicrobial Activity

In addition to antifungal and anticancer applications, cyclopenta[d]imidazole derivatives have been evaluated for their antimicrobial properties :

  • A recent study synthesized novel imidazo[2,1-b]thiazole derivatives that exhibited potent activity against Mycobacterium tuberculosis and various viruses. This indicates the versatility of imidazole-based compounds in targeting a wide range of pathogens .
  • The development of compounds with dual activity against both bacterial and fungal infections is particularly noteworthy, as this could address the growing problem of antibiotic resistance while providing effective treatment options .

Table 1: Summary of Biological Activities of Cyclopenta[d]imidazole Derivatives

CompoundActivity TypeTarget OrganismMIC/IC50 Value
Compound 31AntifungalCandida albicans0.5 µg/mL
Compound BI9AnticancerMCF-73.8 µM
Compound 5AntimicrobialMycobacterium tuberculosis0.6 µmol/L

Case Study: Antifungal Efficacy

In a controlled study, cyclopenta[d]imidazole derivatives were tested against fluconazole-resistant strains of Candida. The results indicated that specific structural modifications significantly enhanced antifungal potency, with some compounds achieving MIC values lower than those of established antifungals .

Case Study: Anticancer Potential

Another investigation focused on the antiproliferative effects of substituted cyclopenta[d]imidazoles on various cancer cell lines. The findings revealed that modifications leading to increased electron density on the aromatic ring correlated with improved anticancer activity, highlighting the importance of chemical structure in drug design .

Mechanism of Action

The mechanism of action of Cyclopenta[d]imidazole-2,4(1H,3H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between Cyclopenta[d]imidazole-2,4(1H,3H)-dithione and structurally related dithione-containing heterocycles:

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Key Applications Synthesis Method
Cyclopenta[d]imidazole-2,4-dithione Cyclopentane + imidazole 2,4-dithione Not reported Potential catalyst/material design Likely involves CS₂ or alkylation
Thieno[2,3-d]pyrimidine-2,4-dithione Thiophene + pyrimidine 2,4-dithione Not reported Antibacterial agents Carbon disulfide + aminothiophene
Pyrido[2,3-d]pyrimidine-2,4-dithione Pyridine + pyrimidine 2,4-dithione Not reported Pharmaceutical precursors Ionic liquid-catalyzed condensation
Dithiouracil (Pyrimidine-2,4-dithione) Pyrimidine 2,4-dithione 279–281 (dec.) Nucleic acid research Condensation with CS₂
Imidazo[4,5-d]imidazole-2,5-dithione Fused imidazole rings 2,5-dithione + 4-Cl-C₆H₄ Not reported Unclear (structural studies) Multi-step alkylation

Key Observations:

  • Core Structure Effects : The cyclopenta-imidazole core distinguishes the compound from pyrimidine- or pyridine-based dithiones. The fused cyclopentane ring may enhance steric hindrance and alter electronic properties compared to planar heteroaromatic systems (e.g., pyrimidine) .
  • Thione Group Reactivity : All compounds exhibit reactivity at the thione sites, but the position (2,4 vs. 2,5) and adjacent substituents influence nucleophilic substitution or coordination chemistry. For example, Dithiouracil’s thione groups participate in hydrogen bonding, critical for nucleic acid interactions .
  • Synthesis Complexity: Thienopyrimidine and pyridopyrimidine dithiones require multi-step syntheses involving transition-metal catalysts (e.g., Pd) or ionic liquids , whereas Dithiouracil is synthesized more directly .

Thermal and Chemical Stability

  • Dithiouracil (pyrimidine-2,4-dithione) demonstrates high thermal stability (decomposition at 279–281°C) due to strong intermolecular hydrogen bonding . Cyclopenta[d]imidazole-2,4-dithione’s stability is likely lower owing to strain in the bicyclic system, though experimental data are lacking.
  • Thienopyrimidine dithiones show moderate stability under reflux conditions but decompose under prolonged heating .

Biological Activity

Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is a heterocyclic compound that has garnered attention due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique fused ring system comprising a cyclopentane ring and an imidazole ring with sulfur atoms at positions 2 and 4. This structure contributes to its distinctive chemical reactivity and biological properties, particularly in modulating enzymatic functions and cellular pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in oxidative stress responses and inflammation. Research indicates that this compound can influence cell proliferation and apoptosis, making it a candidate for therapeutic applications in various diseases.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with proteins involved in cellular signaling pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antibacterial properties against various strains of bacteria. For example, studies have reported the synthesis of imidazole-based compounds that show significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound's reactivity due to sulfur functionality suggests potential antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Given its interaction with inflammatory pathways, this compound may possess anti-inflammatory properties that warrant further investigation for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other similar compounds:

Compound NameStructure TypeUnique Features
BenzimidazoleAromatic heterocycleLacks sulfur functionality; primarily used in pharmaceuticals.
ThiazoleFive-membered heterocycleContains nitrogen and sulfur; used in agrochemicals.
ThiazolidinedioneFive-membered ring with sulfurKnown for antidiabetic properties; different reactivity profile.

This compound stands out due to its unique fused ring system combining both imidazole and dithione functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antibacterial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated promising antimicrobial potential for specific derivatives .
  • Pharmacological Reviews : A review summarized the pharmacological activities of imidazole derivatives, emphasizing their broad range of applications from antibacterial to anti-inflammatory effects. The review highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic methodologies for Cyclopenta[d]imidazole-2,4(1H,3H)-dithione, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfur-transfer reactions or cyclization with carbon disulfide. For example, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione analogs are synthesized via reaction of aminocarbonitrile derivatives with carbon disulfide in pyridine, followed by alkylation using bromoalkanes and K₂CO₃ . Reaction temperature (e.g., reflux conditions), solvent polarity, and catalyst choice (e.g., Pd(dppf)Cl₂ for cross-coupling) critically affect yield (37–76%) and purity. Post-synthetic purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths (e.g., C–S bonds ~1.66–1.68 Å) and crystal packing . NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methyl groups (δ 2.06–2.13 ppm) and aromatic protons . Mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy confirms thione (C=S) stretches near 1200–1250 cm⁻¹ .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how do they impact experimental handling?

this compound derivatives exhibit limited solubility in polar solvents (e.g., water) but dissolve in dichloromethane (DCM) or dimethylformamide (DMF) . Thermal stability varies; for example, 1-adamantyloxy-4,5-dimethyl analogs decompose above 137°C . These properties necessitate inert-atmosphere handling for air-sensitive reactions and storage at low temperatures (-20°C) to prevent degradation.

Advanced Research Questions

Q. How can the sulfur-rich structure of this compound be leveraged in corrosion inhibition, and what molecular interactions drive its efficacy?

The dithione moiety facilitates adsorption onto metal surfaces via donor-acceptor interactions between sulfur lone pairs and vacant d-orbitals of iron. Electrochemical impedance spectroscopy (EIS) and gravimetric studies on analogous tetrahydroimidazo[4,5-d]imidazole-2,5-dithiones show >90% inhibition efficiency in acidic media. Computational studies (DFT) reveal high HOMO density on sulfur atoms, enhancing adsorption .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been applied to study the electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV) to predict redox activity and nucleophilic attack sites . Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like bacterial enzymes (e.g., dihydrofolate reductase), showing binding energies ≤-8.0 kcal/mol .

Q. What are the challenges in achieving regioselective functionalization, and how can competing reaction pathways be controlled?

Competing alkylation at sulfur vs. nitrogen is a major challenge. Steric directing groups (e.g., adamantyl) or low-temperature conditions (-10°C) favor S-alkylation. For example, Lawesson’s reagent selectively converts carbonyls to thiones without over-sulfurization . Monitoring via TLC and quenching intermediates (e.g., with NaHCO₃) minimizes side products .

Q. How does the presence of dithione groups influence the compound’s redox behavior?

Cyclic voltammetry (CV) reveals reversible redox couples at -0.5 to -1.2 V (vs. Ag/AgCl), attributed to thione-thiol tautomerism. Electron paramagnetic resonance (EPR) detects radical intermediates during oxidation, crucial for designing redox-active catalysts .

Q. What are the current limitations in understanding structure-activity relationships (SAR) in biological systems?

While in vitro studies show antimicrobial activity (MIC ≤ 25 µg/mL), poor aqueous solubility and metabolic instability limit in vivo efficacy . Advanced SAR requires modifying substituents (e.g., fluorophenyl groups) to enhance bioavailability, validated via pharmacokinetic modeling (e.g., SwissADME) .

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